Erythromycin-Ethylsuccinat

Übersicht

Beschreibung

Erythromycin ethylsuccinate (EES) is a semi-synthetic macrolide antibiotic derived from erythromycin, a natural product isolated from the fermentation broth of Streptomyces erythreus. It is used to treat a variety of bacterial infections, including those caused by Gram-positive and Gram-negative bacteria, and is effective against both aerobic and anaerobic organisms. EES is a prodrug, meaning that it is inactive in its original form and must be converted to its active form, erythromycin, by enzymes in the body. EES is more stable than erythromycin, and is therefore more suitable for long-term storage and oral administration.

Wissenschaftliche Forschungsanwendungen

Gelationsmechanismus während der Kristallisation

Der Gelationsmechanismus von Erythromycin-Ethylsuccinat (EES) während der Kristallisation wurde untersucht . Die erzeugte halbfeste gelartige Phase zeigte eine 3D-Fasernetzwerk- Morphologie und die typischen rheologischen Eigenschaften von Gelen. Die Fasern innerhalb der gelartigen Phase wurden mittels Pulver-Röntgenbeugung als neue Arten von EES-Solvaten bestätigt .

Verbesserung der Stabilität

Erythromycin, ein Makrolid-Antibiotikum, hat aufgrund seiner Instabilität und Umwandlung unter sauren Bedingungen eine begrenzte Wirksamkeit und Bioverfügbarkeit . Um die Stabilität von Erythromycin zu verbessern, wurden mehrere Analoga entwickelt, wie Azithromycin und Clarithromycin, die die Rate der intramolekularen Dehydratisierung verringern .

Lokale Medikamentenabgabe

Ein Erythromycin-Konjugat wurde mit verbesserter pH-Stabilität, Bioverfügbarkeit und bevorzugter Freisetzung aus einem Medikamentenabgabesystem direkt bei dem niedrigen pH-Wert einer Infektionstelle entwickelt . Diese Strategie der lokalen Abgabe hat das Potenzial, Off-Target- und systemische Nebenwirkungen zu reduzieren .

Behandlung von Staphylococcus-aureus-Infektionen

Erythromycin wird häufig zur Behandlung von Staphylococcus-aureus-Infektionen eingesetzt und ist eine gängige Alternative für Patienten mit Penicillin-Allergien .

Wirkmechanismus

Target of Action

Erythromycin ethylsuccinate is a macrolide antibiotic that primarily targets bacterial ribosomes . Specifically, it binds to the 50S subunit of the bacterial ribosome . This subunit plays a crucial role in protein synthesis , which is essential for bacterial growth and survival .

Mode of Action

The interaction of erythromycin ethylsuccinate with the 50S ribosomal subunit inhibits RNA-dependent protein synthesis . This occurs at the chain elongation step, blocking peptide bond formation and translocation . As a result, the growth and spread of bacteria are effectively prevented .

Biochemical Pathways

Erythromycin ethylsuccinate affects the protein synthesis pathway in bacteria . By inhibiting this pathway, it disrupts the production of essential proteins, leading to impaired bacterial growth and proliferation .

Pharmacokinetics

Erythromycin ethylsuccinate is administered orally and is readily and reliably absorbed under both fasting and nonfasting conditions . It diffuses readily into most body fluids . The peak serum concentrations occur between 0.5 to 2.5 hours after dosing . It is partially metabolized by the CYP3A4 enzyme to N-desmethylerythromycin . The elimination half-life is approximately 1.5 hours .

Result of Action

The primary result of erythromycin ethylsuccinate’s action is the inhibition of bacterial growth . By preventing protein synthesis, it effectively stops the growth and spread of susceptible bacteria, leading to the resolution of bacterial infections .

Action Environment

The action of erythromycin ethylsuccinate can be influenced by various environmental factors. For instance, the absorption characteristics of erythromycin ethylsuccinate differ in adults compared to other forms of erythromycin, necessitating higher oral doses to achieve therapeutic effects . Additionally, the presence of food can delay the peak serum concentrations of the drug .

Safety and Hazards

Erythromycin ethylsuccinate may cause side effects such as nausea, vomiting, diarrhea, stomach pain/cramping, and loss of appetite . Serious side effects include signs of liver disease, unusual tiredness, muscle weakness, trouble speaking, blurred vision, drooping eyelids, hearing loss . It is contraindicated in patients with known hypersensitivity to this antibiotic .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Erythromycin ethylsuccinate interacts with various biomolecules, primarily the 50S ribosomal subunits of susceptible organisms . It inhibits protein synthesis by binding to these subunits, preventing peptide bond formation and translocation during protein synthesis . It is basic and readily forms salts with acids .

Cellular Effects

Erythromycin ethylsuccinate has a wide range of effects on cells. It is readily and reliably absorbed under both fasting and nonfasting conditions and diffuses readily into most body fluids . It is effective against gram-positive and gram-negative bacteria, influencing cell function by inhibiting protein synthesis .

Molecular Mechanism

The mechanism of action of erythromycin ethylsuccinate involves its binding to the 50S ribosomal subunits of susceptible organisms, inhibiting peptide bond formation and translocation during protein synthesis . This binding interaction with the ribosome prevents the continuation of the peptide chain, thus inhibiting protein synthesis .

Temporal Effects in Laboratory Settings

The effects of erythromycin ethylsuccinate can change over time in laboratory settings. For instance, it has been reported that the most frequent side effects of oral erythromycin preparations are gastrointestinal and are dose-related . These include nausea, vomiting, abdominal pain, diarrhea, and anorexia .

Dosage Effects in Animal Models

In animal models, the effects of erythromycin ethylsuccinate can vary with different dosages. For instance, in dogs and cats, the usual dosage for treating infections is 10–20 mg/kg orally every 8–12 hours . The dosage may be adjusted based on the severity of the infection .

Metabolic Pathways

Erythromycin ethylsuccinate is involved in various metabolic pathways. In patients with normal liver function, erythromycin concentrates in the liver and is then excreted in the bile . Under 5% of the orally administered dose of erythromycin is found excreted in the urine . A high percentage of absorbed erythromycin is not accounted for, but is likely metabolized .

Transport and Distribution

Erythromycin ethylsuccinate is transported and distributed within cells and tissues. It is readily and reliably absorbed under both fasting and nonfasting conditions and diffuses readily into most body fluids .

Subcellular Localization

Given its mechanism of action, it is likely to be found in the cytoplasm where it can interact with the ribosomes to inhibit protein synthesis .

Eigenschaften

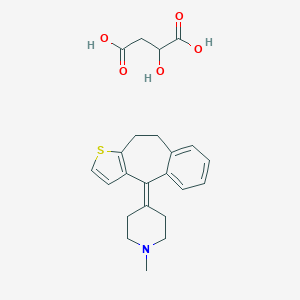

| { "Design of the Synthesis Pathway": "The synthesis pathway of Erythromycin ethylsuccinate involves the esterification of erythromycin with ethylsuccinic anhydride.", "Starting Materials": [ "Erythromycin", "Ethylsuccinic anhydride", "Pyridine", "Chloroform", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Erythromycin is dissolved in chloroform and pyridine", "Ethylsuccinic anhydride is added to the solution and the mixture is stirred at room temperature", "The reaction mixture is heated to 40-50°C for 2 hours", "The mixture is allowed to cool and then poured into cold water", "The resulting precipitate is filtered and washed with water", "The crude product is dissolved in a mixture of water and hydrochloric acid", "The solution is neutralized with sodium hydroxide", "The product is extracted with chloroform", "The organic layer is dried and evaporated to yield Erythromycin ethylsuccinate as a white crystalline powder" ] } | |

CAS-Nummer |

1264-62-6 |

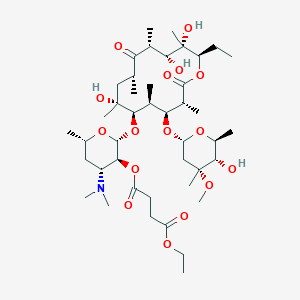

Molekularformel |

C43H75NO16 |

Molekulargewicht |

862.1 g/mol |

IUPAC-Name |

4-O-[4-(dimethylamino)-2-[[(7R,13S)-14-ethyl-7,12,13-trihydroxy-4-[(4R)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-6-methyloxan-3-yl] 1-O-ethyl butanedioate |

InChI |

InChI=1S/C43H75NO16/c1-15-29-43(11,52)36(48)24(5)33(47)22(3)20-41(9,51)38(25(6)34(26(7)39(50)57-29)59-32-21-42(10,53-14)37(49)27(8)56-32)60-40-35(28(44(12)13)19-23(4)55-40)58-31(46)18-17-30(45)54-16-2/h22-29,32,34-38,40,48-49,51-52H,15-21H2,1-14H3/t22?,23?,24?,25?,26?,27?,28?,29?,32?,34?,35?,36?,37?,38?,40?,41-,42-,43-/m1/s1 |

InChI-Schlüssel |

NSYZCCDSJNWWJL-WHIGFMSZSA-N |

Isomerische SMILES |

CCC1[C@@](C(C(C(=O)C(C[C@@](C(C(C(C(C(=O)O1)C)OC2C[C@@](C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)CCC(=O)OCC)(C)O)C)C)O)(C)O |

SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)CCC(=O)OCC)(C)O)C)C)O)(C)O |

Kanonische SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)CCC(=O)OCC)(C)O)C)C)O)(C)O |

Color/Form |

WHITE OR SLIGHTLY YELLOW, CRYSTALLINE POWDER |

Andere CAS-Nummern |

1264-62-6 |

Piktogramme |

Irritant; Health Hazard |

Haltbarkeit |

AFTER RECONSTITUTION OF COMMERCIALLY AVAILABLE POWDER, SUSPENSIONS ARE STABLE FOR 10 DAYS @ 2-8 °C COMMERCIALLY AVAILABLE TABLETS & POWDER FOR ORAL SUSPENSION HAVE EXPIRATION DATES OF 2 YR FOLLOWING DATES OF MANUFACTURE COMMERCIALLY AVAILABLE SUSPENSIONS HAVE EXPIRATION DATES OF 18 MONTHS FOLLOWING DATES OF MANUFACTURE ERYTHROMYCIN ETHYLSUCCINATE IM INJECTION HAS AN EXPIRATION DATE OF 18 MONTHS FOLLOWING DATE OF MFR |

Löslichkeit |

FREELY SOL IN ACETONE & CHLOROFORM; SOL IN 95% ETHANOL & BENZENE; SPARINGLY SOL IN ETHER; VERY SLIGHTLY SOL IN WATER FREELY SOLUBLE IN ALC, SOL IN POLYETHYLENE GLYCOL |

Synonyme |

E-Mycin E EMycin E EryPed Erythromycin Ethylsuccinate Erythroped Ethyl Succinate, Eyrthromycin Ethylsuccinate, Erythromycin Eyrthromycin Ethyl Succinate Monomycin Pediamycin Succinate, Eyrthromycin Ethyl Wyamycin E |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Erythromycin ethylsuccinate is a prodrug that is hydrolyzed in the body to release the active moiety, erythromycin. [] Erythromycin acts by binding to the 50S ribosomal subunit of susceptible bacteria, thereby inhibiting protein synthesis. [, , , ]

A: The absorption of erythromycin ethylsuccinate can be influenced by factors such as food intake, age, and the specific formulation used. [, ] For instance, administration with meals can increase the absorption of erythromycin ethylsuccinate. [] In infants under one month old, absorption is lower compared to older children. []

A: Erythromycin ethylsuccinate exhibits lower bioavailability compared to enteric-coated erythromycin base pellets. [] Additionally, a study found that a twice-daily administration of erythromycin estolate resulted in higher plasma concentrations compared to erythromycin ethylsuccinate when administered at a higher dose and more frequent intervals. []

A: Various methods are used for the analysis of erythromycin ethylsuccinate, including high-performance liquid chromatography (HPLC), HPLC coupled with tandem mass spectrometry (HPLC-MS/MS), capillary electrophoresis (CE), spectrophotometry, and microbiological assays. [, , , , , , , , ]

A: Erythromycin ethylsuccinate can be hydrolyzed in biological samples, making it essential to use appropriate extraction and analytical techniques to accurately quantify the parent drug and its active metabolite, erythromycin. []

A: Erythromycin ethylsuccinate can undergo degradation under certain conditions, influencing its stability and efficacy. [] It is crucial to consider factors such as temperature, pH, and the presence of excipients during formulation to ensure optimal stability. [, ]

A: Research suggests that optimizing the crystallization process, selecting appropriate excipients, and exploring different drug delivery systems can potentially improve the stability, solubility, and bioavailability of erythromycin ethylsuccinate. [, ]

A: Erythromycin ethylsuccinate can interact with other medications, potentially altering their metabolism and clearance. [, , , ] For instance, co-administration with theophylline may increase theophylline levels, requiring dosage adjustments. []

A: Depending on the specific infection and patient factors, alternative antibiotics such as cefuroxime, azithromycin, ciprofloxacin, clavulanate-potentiated amoxicillin, and roxithromycin may be considered. [, , , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.